molecular formula C12H15NO B15070620 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone CAS No. 62230-68-6

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone

Cat. No.: B15070620
CAS No.: 62230-68-6
M. Wt: 189.25 g/mol
InChI Key: YLDUUPUFFKQIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone (CAS 62230-68-6) is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound features a tetrahydroquinoline scaffold, a privileged structure found in numerous biologically active molecules and natural alkaloids . The molecular formula is C12H15NO with a molecular weight of 189.25 . The tetrahydroquinoline core is a versatile precursor in organic synthesis. Research indicates that structurally similar 8-substituted tetrahydroquinoline derivatives demonstrate potent and selective antiproliferative activity against a diverse panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervical carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . These related compounds can induce cancer cell death by provoking massive oxidative stress , disrupting mitochondrial function, and triggering apoptosis through intrinsic pathways . Furthermore, the tetrahydroquinoline scaffold is recognized for its role in inhibiting key signaling pathways, such as the PI3K/AKT/mTOR axis , which is crucial for cell survival and proliferation . The chiral nature of the 8-position also makes this class of compounds valuable for developing stereoselective catalysts and studying enantioselective interactions in biological systems . This product is provided For Research Use Only. It is intended for laboratory research and chemical synthesis applications and is not intended for diagnostic or therapeutic uses in humans.

Properties

CAS No.

62230-68-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3

InChI Key

YLDUUPUFFKQIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=O)C)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties Reference
This compound (10188-69-9) C₁₃H₁₅NO 201.27 Methyl (C3), acetyl (C8) Pharmaceutical intermediates, organic synthesis
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (88-29-9) C₁₈H₂₆O 258.40 Ethyl (C3), tetramethyl (C5, C8) Musk odorant (e.g., versalide)
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone (21145-77-7) C₁₈H₂₆O 258.40 Hexamethyl (C3, C5, C6, C8) Fragrance (Musk Tonalid), fixative
1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (vernolide) C₁₇H₂₄O 244.37 Pentamethyl (C3, C5, C8) Weaker musk odor compared to versalide
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₄N₂O 262.31 Quinoline-amino-phenyl backbone Antibacterial agents (chalcone synthesis)

Key Findings from Comparative Studies

Substituent Effects on Odor Profiles
  • Ethyl vs. Methyl Groups : Ethyl-substituted analogues (e.g., versalide, CAS 88-29-9) exhibit stronger musk odors compared to methylated derivatives like the target compound. The bulkier ethyl group enhances hydrophobic interactions with olfactory receptors .
  • Methylation Pattern : Hexamethyl derivatives (e.g., Musk Tonalid, CAS 21145-77-7) show superior stability and longevity in fragrances due to increased steric hindrance and reduced volatility .
Pharmacological Relevance
  • Antibacterial Activity: Compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone (C₁₇H₁₄N₂O) demonstrate potent antibacterial properties when modified via Claisen-Schmidt condensation to form chalcones . The target compound’s bioactivity remains understudied but is hypothesized to depend on its acetyl group’s electrophilicity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone, and how can reaction conditions be optimized?

The synthesis often involves cyclization of substituted quinolines or Friedel-Crafts acylation of tetrahydroquinoline derivatives. For example, analogs like 1-(3-Ethyl-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-ethanone (Musk #26) are synthesized via acetylation of tetralin precursors under acidic conditions . Optimization may include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for acyl group introduction.
  • Temperature control : Reflux in aprotic solvents (e.g., dichloromethane) to avoid side reactions.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm hydrogen environment (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • Mass spectrometry (MS) : Compare molecular ion peaks (e.g., m/z ≈ 215 for C₁₃H₁₇NO) with theoretical values .
  • High-performance liquid chromatography (HPLC) : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What physicochemical properties (e.g., solubility, boiling point) are critical for experimental design?

Key properties include:

PropertyValue/DescriptionMethod/Reference
Solubility in water ~1.2 × 10⁻⁵ M (25°C)Gravimetric analysis
Boiling point Estimated 382–493 K (reduced pressure)Extrapolated from analogs
LogP ~2.1 (lipophilic)Calculated via QSPR models

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., using SHELXL ) provides atomic-level resolution:

  • Sample preparation : Recrystallize from ethanol or DCM/hexane mixtures .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. Reported R-factors <0.05 ensure accuracy .

Q. What computational methods predict the compound’s bioactivity or environmental fate?

  • Molecular docking : Screen for receptor binding (e.g., olfactory receptors for musk analogs) using AutoDock Vina .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Environmental persistence : Use EPI Suite to estimate biodegradation half-lives based on structural fragments .

Q. How should researchers address contradictions in spectral or reactivity data across studies?

  • Cross-validation : Compare NMR/MS data with published analogs (e.g., 1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone ).
  • Isotopic labeling : Trace reaction pathways (e.g., ¹³C-labeled acetyl groups) to confirm acylation sites .
  • Control experiments : Replicate conditions from conflicting studies to isolate variables (e.g., solvent polarity, catalyst purity) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Protecting groups : Temporarily shield reactive amines or ketones (e.g., Boc for amines).
  • Low-temperature reactions : Use dry ice/acetone baths (−78°C) to stabilize intermediates like nitro derivatives .
  • Catalytic systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acids .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : NIST Chemistry WebBook for reference spectra .
  • Solubility prediction : Handbook of Aqueous Solubility Data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.